Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-
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Overview
Description
Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- is an organic compound with a complex structure that includes an ethanone group attached to a phenyl ring substituted with acetyloxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- typically involves the acetylation of a precursor compound. One common method is the reaction of 4-methoxybenzyl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild heating, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the corresponding phenol. This phenol can then participate in various biochemical pathways, potentially affecting cellular processes and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-(acetyloxy)-1-phenyl-: Similar structure but with different substitution patterns.
Ethanone, 1-(2-methylphenyl)-: Contains a methyl group instead of the acetyloxy group.
Ethanone, 1-(2-thienyl)-: Features a thienyl ring instead of a phenyl ring.
Uniqueness
Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
82064-54-8 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2-acetyl-5-methoxyphenyl)methyl acetate |
InChI |
InChI=1S/C12H14O4/c1-8(13)12-5-4-11(15-3)6-10(12)7-16-9(2)14/h4-6H,7H2,1-3H3 |
InChI Key |
ZLUFBYGSKQIWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)COC(=O)C |
Origin of Product |
United States |
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